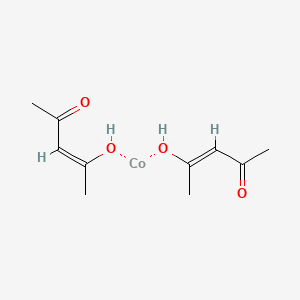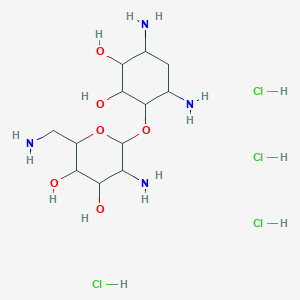![molecular formula C9H12N2O4 B13402429 1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, commonly known as uridine, is a pyrimidine nucleoside. It consists of a pyrimidine base attached to a ribosyl moiety. This compound plays a crucial role in various biological processes, including the synthesis of ribonucleic acid (RNA) and the regulation of carbohydrate metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the glycosylation of uracil with a protected ribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield uridine .
Industrial Production Methods: In industrial settings, uridine is often produced via fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple sugars into uridine through a series of enzymatic reactions. The fermentation broth is then subjected to purification steps to isolate and purify uridine .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in transfer RNA (tRNA).
Substitution: Uridine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Uridine-5’-monophosphate (UMP).
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives.
Applications De Recherche Scientifique
Uridine has a wide range of applications in scientific research:
Chemistry: Uridine is used as a building block in the synthesis of nucleic acid analogs and other bioactive compounds.
Biology: It plays a vital role in RNA synthesis and is involved in the regulation of gene expression.
Medicine: Uridine is used in the treatment of certain metabolic disorders and as a component of nucleotide-based therapies.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement.
Mécanisme D'action
Uridine exerts its effects through several mechanisms:
RNA Synthesis: Uridine is incorporated into RNA during transcription, playing a crucial role in the synthesis of RNA molecules.
Carbohydrate Metabolism: Uridine is involved in the regulation of glycogen synthesis and glucose metabolism.
Neuroprotection: Uridine has been shown to have neuroprotective effects, promoting the synthesis of phospholipids and supporting neuronal function.
Comparaison Avec Des Composés Similaires
Cytidine: Another pyrimidine nucleoside, differing from uridine by the presence of an amino group at the 4-position.
Thymidine: A pyrimidine nucleoside found in DNA, differing from uridine by the presence of a methyl group at the 5-position.
Adenosine: A purine nucleoside, differing from uridine by the presence of a purine base instead of a pyrimidine base.
Uniqueness of Uridine: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike cytidine and thymidine, which are primarily found in DNA, uridine is a key component of RNA. Additionally, uridine’s involvement in carbohydrate metabolism and neuroprotection sets it apart from other nucleosides .
Propriétés
IUPAC Name |
1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXLJHDSNXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863670 |
Source


|
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

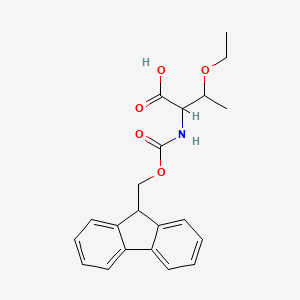
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)

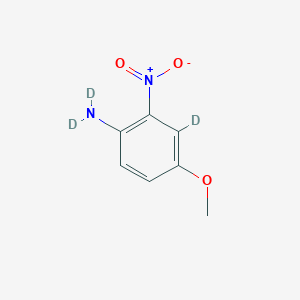
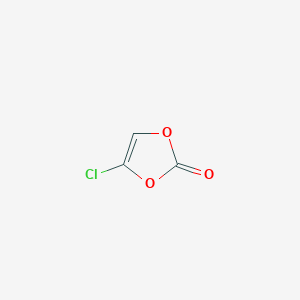



![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)


